Cas no 101-31-5 (L-Hyoscyamine)
L-hydroxyamine (daturine), a natural plant tropane alkaloid, is a potent and competitive muscarinic receptor (MR) antagonist L-hyscyamine is a left-handed isomer of atropine (hy-b1205)
L-Hyoscyamine structure
L-Hyoscyamine Properties
Names and Identifiers
-
- L-Hyoscyamine
- (-)-hyoscyamin
- (-)-tropicaciesterwithtropine
- (3(s)-endo)-leste
- (S)-(-)-Hyoscyamine
- [3(s)-endo]-leste
- 1-Hyoscyamine
- alpha-(hydroxymethyl)-benzeneaceticaci8-methyl-8-azabicyclo(3.2.1)oct-3-y
- alpha-(hydroxymethyl)-benzeneaceticaci8-methyl-8-azabicyclo[3.2.1]oct-3-y
- (-)-HYCOSAMINE
- (2S)-(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
- Daturine
- Hyoscamine
- Hyoscyamine
- HYOSCYAMINE, L-(P)
- (-)-HyoscyaMine
- chlorhydratedescopolamine
- SCOPINE TROPATE
- SCOPINE TROPATE HYDROCHLORIDE
- scopolamine HCl
- ScopolamineSeries
- L-Atropine
- (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate
- AK38
- APOA
- L-(P)
- Levsin
- SEPSECS
- Levsinex
- MGC161491
- Cystospaz
- Duboisine
- (R)-atropine
- (+)-Atropine
- (+)-HYOSCYAMINE
- tropan-3alpha-yl (2R)-3-hydroxy-2-phenylpropanoate
- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2R)-3-hydroxy-2-phenylpropanoate
- V3203SI72M
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate
- Prestwick2_000233
- Prestwick1_000233
- Prestwick0_000233
- SPBio_002226
- HMS1568P07
- TNP00272
- Atropine 1.
- CHEBI:92712
- RKUNBYITZUJHSG-FXUDXRNXSA-N
- 912642-93-4
- EINECS 202-933-0
- (3beta)-Hyoscyamine
- DTXSID80889335
- Prestwick_273
- Prestwick3_000233
- l-Hyopscyamine
- Q413762
- (leo)-atropine
- (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (2S)-3-hydroxy-2-phenylpropanoate
- CHEBI:17486
- (-)-Hyoscyamine
- Hyoscyamine dried down 100 microg/mL
- HYOSCYAMINE [USP MONOGRAPH]
- Atropine, (s)-
- (2S)-3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
- HYOSCYAMINE [MART.]
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (alphaS)-
- Hyocyamine
- HYOSCYAMINE [MI]
- SCHEMBL1649244
- SR-01000799139
- NS00066992
- (1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL (2R)-3-HYDROXY-2-PHENYLPROPANOATE
- Hyosyne
- F14785
- Levsinex SR
- HYOSCYAMINUM [HPUS]
- (S)-Atropine
- Levsin SL
- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2S)-3-hydroxy-2-phenylpropanoate
- Symax SL
- HYOSCYAMINE [WHO-DD]
- (1s,5r)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (2s)-3-hydroxy-2-phenylpropanoate
- BDBM50497835
- (3-exo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2S)-3-hydroxy-2-phenylpropanoate
- CHEMBL1234973
- UNII-PX44XO846X
- [3(S)-endo]-a-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- SMR000718747
- SCHEMBL249586
- NSC-757064
- Benzeneacetic acid, a-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aS)-
- PX44XO846X
- [3(S)-endo]-alpha-(hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- MLS002222193
- C02046
- Hyoscyamine, l-
- HMS3712P07
- Symax Duotab
- Bellafoline
- BRD-K40530731-001-02-5
- L-Tropine tropate
- MLS002154242
- CCG-220233
- L-TROPIC ACID ESTER WITH TROPINE
- HSDB 3552
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
- (-)-Atropine
- L-Hyoscamine
- (S)atropine
- HMS2095P07
- BRD-K40530731-001-11-6
- Benzeneacetic acid, alpha-(hydroxymethyl)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (3(S)-endo)-
- Hyoscyamine (L)
- CHEMBL2449003
- BPBio1_000337
- 2arm
- SCHEMBL41316
- DTXSID20941522
- Hyoscyamine [USP:BAN]
- AKOS016843532
- (S)-(leo)-hyoscyamine
- DB00424
- CHEMBL1331216
- AC-34425
- 101-31-5
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)-
- Hyoscyamine (USP)
- Hyoscyaminum
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (3-ENDO)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, (.ALPHA.S)-
- HMS2231N11
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenyl-propanoate
- Tropine, (-)-tropate (ester)
- (leo)-hyoscyamine
- Tropine-L-tropate
- AKOS015896332
- D00147
- 1alphaH,5alphaH-Tropan-3alpha-ol (-)-tropate (ester)
- HYO
- NSC 757064
- tropan-3alpha-yl (2S)-3-hydroxy-2-phenylpropanoate
- NCGC00179608-01
- J-000364
- Q27464129
- HYOSCYAMINE [HSDB]
- Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)-
- Symax SR
- MLS001304011
- BSPBio_000305
- HYOSCYAMINE [VANDF]
- Levbid
- AS-75498
- Hyospaz
- Tropine, (-)-tropate
- Tropic acid, (-)-, ester with tropine
- Daturin
- 4247B
- ENDO-ATROPINE
- OIN
- SR-01000799139-2
- (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2R)-3-hydroxy-2-phenylpropanoate
- [(1S,5R)-8-methyl-8-Azabicyclo[3.2.1]Oct-3-yl] (2S)-3-Hydroxy-2-Phenyl-Propanoate
- (S)-((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate
- RKUNBYITZUJHSG-OFQRWUPVSA-N
- CHEMBL1257084
- L-Hyoscyamine (sulfate)
- SCHEMBL41317
- SCHEMBL19150033
- AB01566903_01
- CCG-208307
- Azabicyclo(3.2.1)oct-3-yl ester, (3(S)-endo)-
- (s)-hyoscyamine
- NCGC00386240-01
- Benzeneacetic acid, .alpha.-(hydroxymethyl)-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(S)-endo]-
- B785FB93-7373-4673-9EFB-E49344DB621C
- J-521647
- RKUNBYITZUJHSG-LGGPCSOHSA-N
- SW219548-1
- s4014
- 1.alpha.H,5.alpha.H-Tropan-3.alpha.-ol, (-)-tropate (ester)
- Daturine (sulfate)
- HMS3885E18
- Tropic acid, 1.alpha.H,5.alpha.H-tropan-3.alpha.-yl ester, (-)-
- AKOS037514691
- Hyoscyamine (Daturine)
- (+-)-atropine
- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate
- dl-Hyoscyamine
- 8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate
- MLS002222283
- dl-tropyltropate
- MLS002153877
- (+,-)-tropyl tropate
- Atropine
- 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate
- Atropine sulfate monohydrate
- atropina
- Atropin
- (+-)-hyoscyamine
- tropan-3alpha-yl 3-hydroxy-2-phenylpropanoate
- tropine tropate
- SMR001233231
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3-hydroxy-2-phenyl-propanoate
- L-Hyoscyamin
- l-Atropine
- HYOSCYAMINE, ITS SALTS AND DERIVATIVES
- (-)-Hycosamine
- hyoscyamine
- (-)-Hyoscyamin
- l-hyoscyamine
- (S)-(-)-hyoscyamine
- (-)-hyoscyamine
- (S)-atropine
- tropine, (-)-tropate
- (-)-atropine
- DATURINE
- +Expand
-
- MFCD00067306
- RKUNBYITZUJHSG-QXULXFAOSA-N
- 1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m0/s1
- O(C([C@@]([H])(C([H])([H])O[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C1([H])C([H])([H])[C@@]2([H])C([H])([H])C([H])([H])[C@@]([H])(C1([H])[H])N2C([H])([H])[H]
Computed Properties
- 289.167794g/mol
- 0
- 1.8
- 1
- 4
- 5
- 289.167794g/mol
- 289.167794g/mol
- 49.8Ų
- 21
- 353
- 0
- 3
- 0
- 0
- 0
- 1
- 0
Experimental Properties
- AFFECTED BY LIGHT & HEAT
- K= 1.9X10-12 AT 19 °C
- 1.86880
- 49.77000
- 14,4858
- 1.5200 (estimate)
- 431.53°C (rough estimate)
- 108,5°C
- 213.7±28.7 °C
- Powder
- It is very soluble in ethanol and dilute acid, soluble in chloroform, and soluble in water, ether, and benzene.
- pKa (21°) 9.7
- D20 -21.0° (alc)
- 1.0470 (rough estimate)
L-Hyoscyamine Security Information
- NH0875000
- 3
- S24-S45
- S24; S45
- R26/28
- T+
- UN 1544 6
- H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- P264+P280+P305+P351+P338+P337+P313
- Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- I
- R26/28: extremely toxic by inhalation and accidental swallowing.
- warning
- 6.1
L-Hyoscyamine Customs Data
- 2933990090
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
L-Hyoscyamine Price
L-Hyoscyamine Suppliers
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L-Hyoscyamine Related Literature
-
1. Prediction of stable silver selenide-based energy materials sustained by rubidium selenide alloying†Yee Hui Robin Chang,Junke Jiang,Moi Hua Tuh,Fei Ha Chiew New J. Chem., 2022,46, 22050-22063
-
2. Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective†‡Toby J. Athersuch,Daniel J. Antoine,Alan R. Boobis,Muireann Coen,Ann K. Daly,Lucia Possamai,Jeremy K. Nicholson,Ian D. Wilson Toxicol. Res., 2018,7, 347-357
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Dario M. Bassani,Xavier Sallenave,Vincent Darcos,Jean-Pierre Desvergne Chem. Commun., 2001, 1446-1447
-
Jiao Han,Ying Song,Xue Liu,Fuping Wang RSC Adv., 2014,4, 51995-52000
-
Wenli Yu,Zhi Chen,Ying Zhao,Yuxiao Gao,Weiping Xiao,Bin Dong,Zexing Wu,Lei Wang Nanoscale, 2022,14, 4566-4572
-
Olga V. Yakubovich,Olga V. Dimitrova Dalton Trans., 2017,46, 8680-8686
-
Lin Zhang,Zhi-Ping Yan Dalton Trans., 2019,48, 9744-9750
-
10. Back cover
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